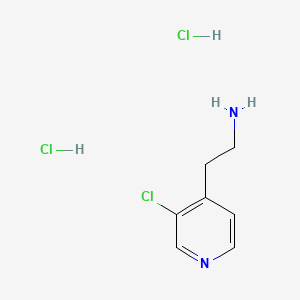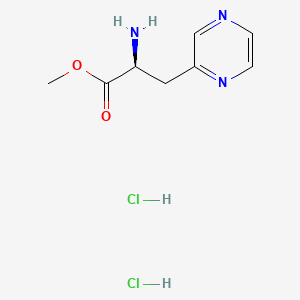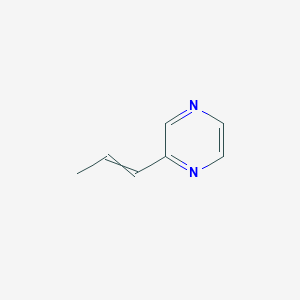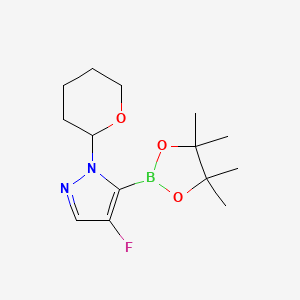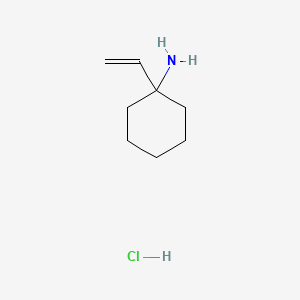
1-Ethenylcyclohexan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylcyclohexan-1-aminehydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an ethenyl group and an amine group, forming a hydrochloride salt
Preparation Methods
The synthesis of 1-Ethenylcyclohexan-1-aminehydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The preparation of the cyclohexane ring with the ethenyl group can be achieved through various organic synthesis techniques, such as alkylation or cyclization reactions.
- The introduction of the amine group can be performed using amination reactions, where an amine is introduced to the cyclohexane ring.
- The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
- Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Ethenylcyclohexan-1-aminehydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethenyl group or the amine group is oxidized to form different products.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
1-Ethenylcyclohexan-1-aminehydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of biochemical assays and probes.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of 1-Ethenylcyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
- It can also bind to nucleic acids, influencing gene expression and cellular processes.
-
Pathways Involved
- The exact pathways involved depend on the specific biological context and the target molecules.
- Common pathways include signal transduction, metabolic pathways, and regulatory networks.
Comparison with Similar Compounds
1-Ethenylcyclohexan-1-aminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features but different functional groups.
Cyclohexanamine: A simpler amine derivative of cyclohexane without the ethenyl group.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group instead of an amine group.
-
Uniqueness
- The presence of both the ethenyl group and the amine group in this compound provides unique reactivity and potential applications.
- Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1-ethenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(9)6-4-3-5-7-8;/h2H,1,3-7,9H2;1H |
InChI Key |
MDIVPXYPJFBIMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



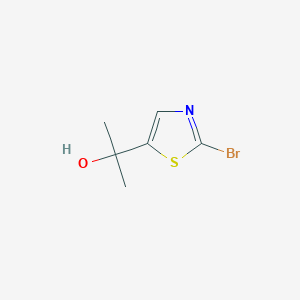
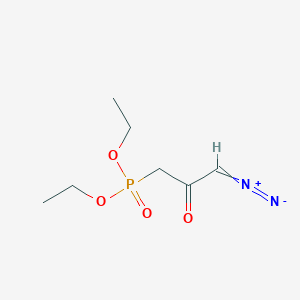
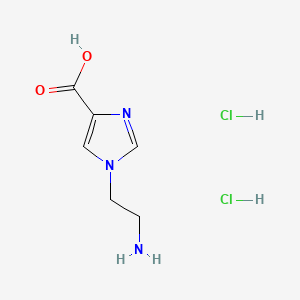
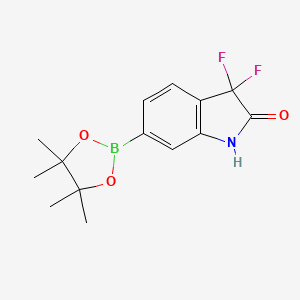
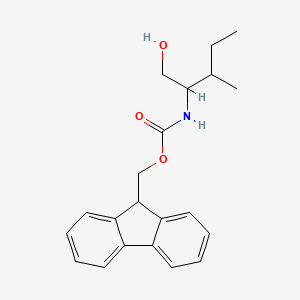
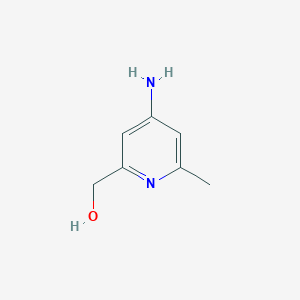
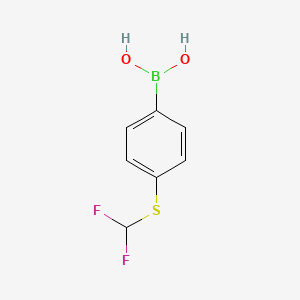
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
